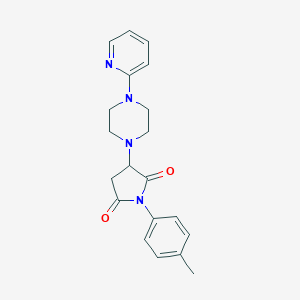![molecular formula C19H12N2OS2 B304530 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of indeno[2,1-b]pyridine compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Its anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway. The anti-microbial activity of the compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
Studies have shown that 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has a low toxicity profile and does not cause significant adverse effects. However, further studies are needed to fully understand the long-term effects of the compound on human health. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and moderate plasma clearance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown a low toxicity profile and a favorable pharmacokinetic profile. However, the limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and long-term effects on human health.
Orientations Futures
There are several future directions for research on 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One area of focus could be the development of more potent analogs of the compound with improved pharmacological properties. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Furthermore, the compound's potential as a drug delivery system could also be explored.
Méthodes De Synthèse
The synthesis of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves the reaction of 2-acetylindan-1,3-dione with 2-thiophenecarboxaldehyde and ethyl mercaptan in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization reaction.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile have been extensively studied. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In a study conducted on breast cancer cells, it was found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have a potent inhibitory effect on the production of pro-inflammatory cytokines and chemokines. In addition, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Nom du produit |
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C19H12N2OS2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-ethylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H12N2OS2/c1-2-23-19-13(10-20)15(14-8-5-9-24-14)16-11-6-3-4-7-12(11)18(22)17(16)21-19/h3-9H,2H2,1H3 |
Clé InChI |
AJDPIYHHUGSUCU-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
SMILES canonique |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)




![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

